molecular formula C18H18N8 B12245191 6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile

6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B12245191
M. Wt: 346.4 g/mol
InChI Key: XLJRMVOWZBYHMN-UHFFFAOYSA-N
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Description

6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound features a purine derivative linked to a piperazine ring, which is further connected to a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the purine derivative. The purine derivative is then reacted with piperazine under specific conditions to form the intermediate compound. This intermediate is subsequently reacted with a pyridine derivative containing a carbonitrile group to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the purine or pyridine rings, while reduction can lead to the formation of reduced analogs. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity .

Scientific Research Applications

6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by causing cell cycle arrest at the G2/M phase. This is achieved through the inhibition of key enzymes and proteins involved in cell division and survival . The compound’s unique structure allows it to bind to these targets with high affinity, leading to its potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C18H18N8

Molecular Weight

346.4 g/mol

IUPAC Name

6-[4-(9-cyclopropylpurin-6-yl)piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C18H18N8/c19-9-13-1-4-15(20-10-13)24-5-7-25(8-6-24)17-16-18(22-11-21-17)26(12-23-16)14-2-3-14/h1,4,10-12,14H,2-3,5-8H2

InChI Key

XLJRMVOWZBYHMN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=C(C=C5)C#N

Origin of Product

United States

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